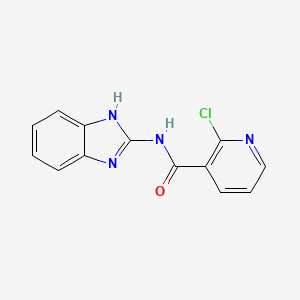
N-(1H-benzimidazol-2-yl)-2-chloropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-benzimidazol-2-yl)-2-chloropyridine-3-carboxamide is a heterocyclic compound that features both benzimidazole and pyridine moieties. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both benzimidazole and pyridine rings in its structure imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-2-yl)-2-chloropyridine-3-carboxamide typically involves the condensation of 2-aminobenzimidazole with 2-chloronicotinic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(1H-benzimidazol-2-yl)-2-chloropyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The benzimidazole moiety can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form fused ring systems under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various N-substituted derivatives, while oxidation and reduction reactions can lead to changes in the oxidation state of the benzimidazole ring.
Scientific Research Applications
N-(1H-benzimidazol-2-yl)-2-chloropyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antiviral, and antimicrobial agent.
Materials Science: The unique electronic properties of the compound make it suitable for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-2-yl)-2-chloropyridine-3-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to the active sites of enzymes, inhibiting their activity. Additionally, the pyridine ring can interact with nucleic acids, affecting DNA and RNA synthesis. These interactions disrupt cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(1H-benzimidazol-2-yl)-2-chloropyridine-3-carboxamide: shares structural similarities with other benzimidazole derivatives such as:
Uniqueness
The uniqueness of this compound lies in the presence of both benzimidazole and pyridine rings, which confer distinct electronic and steric properties. This dual functionality enhances its potential for diverse applications in medicinal chemistry and materials science .
Properties
CAS No. |
109635-39-4 |
|---|---|
Molecular Formula |
C13H9ClN4O |
Molecular Weight |
272.69 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-yl)-2-chloropyridine-3-carboxamide |
InChI |
InChI=1S/C13H9ClN4O/c14-11-8(4-3-7-15-11)12(19)18-13-16-9-5-1-2-6-10(9)17-13/h1-7H,(H2,16,17,18,19) |
InChI Key |
GNJOYPHMXUYMEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NC(=O)C3=C(N=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















